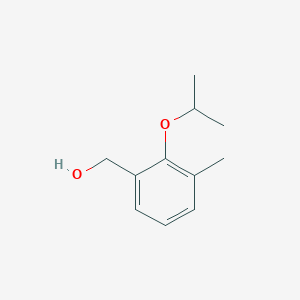
(2-Isopropoxy-3-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, where the hydroxyl group is substituted with an isopropoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxy-3-methylphenyl)methanol can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound often involve the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and further treated with isopropyl magnesium halide to yield the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxy-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2-Isopropoxy-3-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Isopropoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(2-Isopropoxy-4-methylphenyl)methanol: This compound has a similar structure but with the methyl group positioned differently on the phenyl ring.
(3-Isopropoxy-2-methylphenyl)methanol: Another isomer with the isopropoxy and methyl groups in different positions.
Uniqueness
(2-Isopropoxy-3-methylphenyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and applications. The position of the isopropoxy and methyl groups can affect the compound’s chemical properties and its suitability for various applications.
Properties
CAS No. |
918812-00-7 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(3-methyl-2-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
BWGHAAKGQSGYKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















